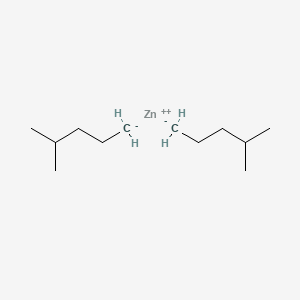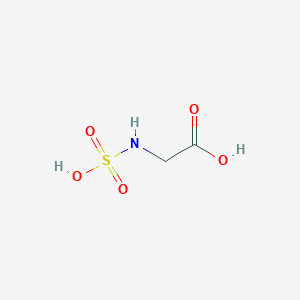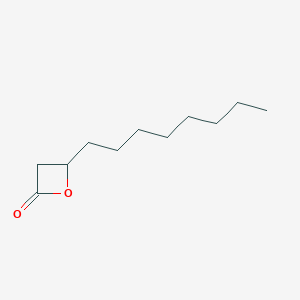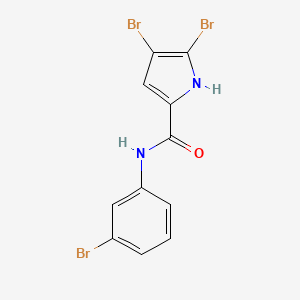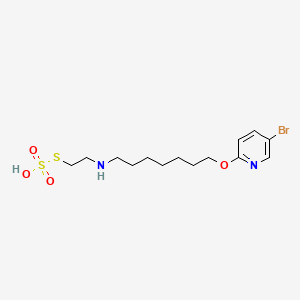
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound with the molecular formula C14H23BrN2O4S2 and a molecular weight of 427.37742 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Bromopyridyl Intermediate: This step involves the bromination of pyridine to form 5-bromopyridine.
Attachment of the Heptylamino Chain: The bromopyridyl intermediate is then reacted with a heptylamine to form the 7-(5-bromo-2-pyridyloxy)heptylamine.
Introduction of the Thiosulfate Group: Finally, the heptylamine derivative is reacted with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The bromopyridyl moiety can be reduced to form pyridyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Pyridyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets through its functional groups. The thiosulfate group can participate in redox reactions, while the bromopyridyl moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiosulfuric acid, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino: Shares a similar structure but lacks the ethyl hydrogen thiosulfate group.
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine: Another related compound with similar functional groups.
Uniqueness
S-2-((7-(5-Bromo-2-pyridyloxy)heptyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a bromopyridyl moiety, a heptylamino chain, and a thiosulfate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
41287-15-4 |
|---|---|
Molekularformel |
C14H23BrN2O4S2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
5-bromo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine |
InChI |
InChI=1S/C14H23BrN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20) |
InChI-Schlüssel |
FMQVDNFQKSRNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
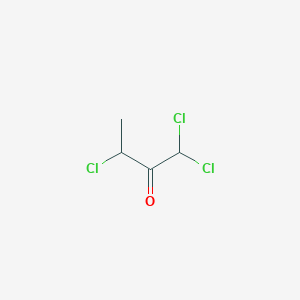
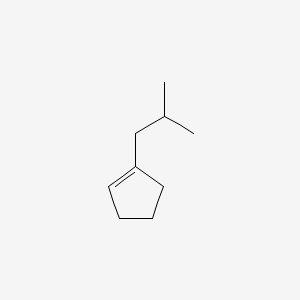
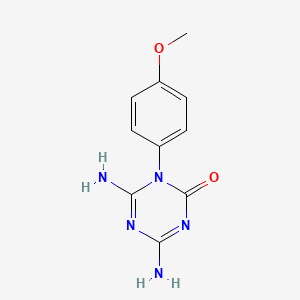
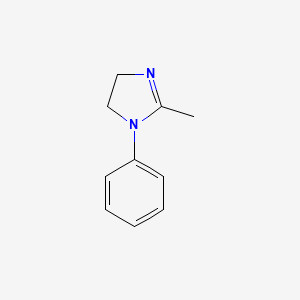
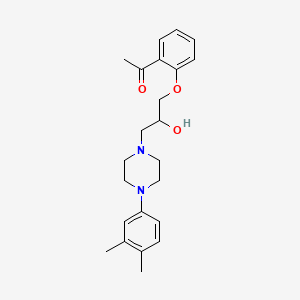
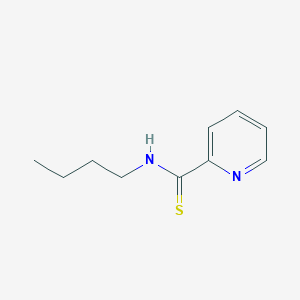
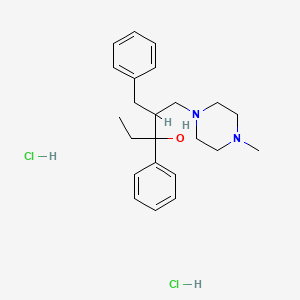
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
